molecular formula C16H17N3O B11185457 3-{5H,6H,7H-Cyclopenta[B]pyridin-3-YL}-1-(3-methylphenyl)urea

3-{5H,6H,7H-Cyclopenta[B]pyridin-3-YL}-1-(3-methylphenyl)urea

Cat. No.: B11185457
M. Wt: 267.33 g/mol
InChI Key: ULUYIKNUGYOCRS-UHFFFAOYSA-N
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Description

1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(m-tolyl)urea is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclopenta[b]pyridine ring fused with a urea moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(m-tolyl)urea typically involves the reaction of 6,7-dihydro-5H-cyclopenta[b]pyridine with m-tolyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the purity of the starting materials and final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the cyclopenta[b]pyridine ring or the m-tolyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(m-tolyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(m-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride
  • 5,6-Dihydro-7H-benzo[a]cyclohepten-7-one

Uniqueness

1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(m-tolyl)urea stands out due to its unique combination of a cyclopenta[b]pyridine ring and a urea moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-methylphenyl)urea

InChI

InChI=1S/C16H17N3O/c1-11-4-2-6-13(8-11)18-16(20)19-14-9-12-5-3-7-15(12)17-10-14/h2,4,6,8-10H,3,5,7H2,1H3,(H2,18,19,20)

InChI Key

ULUYIKNUGYOCRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC3=C(CCC3)N=C2

Origin of Product

United States

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